4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile
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Overview
Description
4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzylamine with a suitable pyrido[2,3-d]pyrimidine precursor under controlled conditions. The reaction mass is heated to reflux temperature and stirred for several hours, followed by cooling and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: Used in the preparation of antileukemia agents.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including enzyme inhibition.
Uniqueness
4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H18N4O2/c1-16-4-6-18(7-5-16)15-27-22(28)20-3-2-12-25-21(20)26(23(27)29)14-19-10-8-17(13-24)9-11-19/h2-12H,14-15H2,1H3 |
InChI Key |
ZAKINWPJUUYBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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